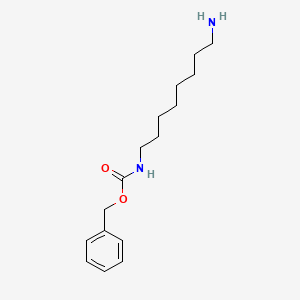

Carbamic acid, (8-aminooctyl)-, phenylmethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

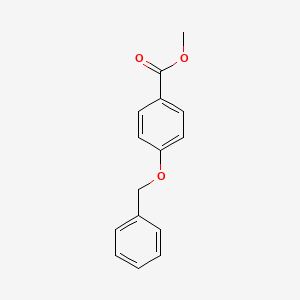

“Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” is a product intended for research use only1. It has a molecular formula of C16H26N2O2 and a molecular weight of 278.39 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” from the web search results.Molecular Structure Analysis

The molecular structure of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” is represented by the molecular formula C16H26N2O21. This compound is also known as PAC and is a polar organic compound1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” from the web search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” are represented by its molecular formula C16H26N2O2 and its molecular weight of 278.39 g/mol1. More detailed properties like melting point, boiling point, and density could not be found from the web search results.Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

Carbamic acid derivatives, including (8-aminooctyl)-, phenylmethyl ester, have been utilized in the enantioselective preparation of dihydropyrimidones, contributing to advancements in the synthesis of chiral compounds through the Mannich reaction (Goss, Dai, Lou, & Schaus, 2009).

Palladium-Catalyzed Amination

These carbamic acid derivatives serve as ammonia equivalents in palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines with sensitive functional groups (Mullick, Anjanappa, Selvakumar, Ruckmani, & Sivakumar, 2010).

Prodrug Development

In the context of pharmaceuticals, certain carbamic acid esters have been synthesized and evaluated as prodrug forms, aimed at protecting parent phenols against first-pass metabolism following oral administration (Hansen, Faarup, & Bundgaard, 1991).

Chemical Synthesis Without Phosgene

These compounds are also significant in developing processes for synthesizing chemicals like tolylenediisocyanate without using phosgene, showcasing their role in safer and more environmentally friendly industrial chemical processes (Aso & Baba, 2003).

Pharmacological Actions

Carbamic acid esters, including the phenylmethyl variant, have been studied for their physostigmine-like action in pharmacology, contributing to our understanding of their effects on toxicities, miotic action, and intestinal peristalsis (Aeschlimann & Reinert, 1931).

Safety And Hazards

The safety and hazards of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” are not specified in the web search results. However, it’s important to note that this product is not intended for human or veterinary use1.

Zukünftige Richtungen

Unfortunately, I couldn’t find specific information on the future directions of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” from the web search results.

Please note that the information provided is based on the available web search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

Eigenschaften

IUPAC Name |

benzyl N-(8-aminooctyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c17-12-8-3-1-2-4-9-13-18-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPJSKSDZXQOJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340181 |

Source

|

| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(8-aminooctyl)carbamate | |

CAS RN |

66095-19-0 |

Source

|

| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine](/img/structure/B1296579.png)